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Compound of Interest

Compound Name: Feudomycin A

Cat. No.: B1205258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces
coeruleorubidus ME130-A4. As a member of the feudomycin complex, it represents a variation
in the anthracycline structure, a class of compounds renowned for their potent antitumor
activities. The elucidation of Feudomycin A's structure has been pivotal in understanding the
biosynthetic pathways of anthracyclines and in the continued search for novel, more effective
chemotherapeutic agents. This technical guide provides a comprehensive overview of the
spectroscopic analysis and structure determination of Feudomycin A, complete with detailed
experimental protocols and data presented for clarity and comparative analysis.

Physicochemical and Spectroscopic Data

The structural determination of Feudomycin A was accomplished through a combination of
spectroscopic techniques, including Mass Spectrometry, Ultraviolet-Visible (UV-Vis)
Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy.

Table 1: Physicochemical Properties of Feudomycin A
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Property Value

Molecular Formula C27H31NO9
Molecular Weight 513.54 g/mol
Appearance Red powder

Melting Point 152-154 °C

Optical Rotation ([a]D23) +210° (c 0.1, CHCI3)

Table 2: Spectroscopic Data for Feudomycin A

Technique Data
High-Resolution Mass Spectrometry (HR-MS) m/z 514.2071 [M+H]+
UV-Vis Spectroscopy (Amax in MeOH, nm) 234, 252, 290, 480, 495, 530

3450, 1710, 1615, 1580, 1410, 1285, 1210,

Infrared Spectroscopy (IR, vmax in KBr, cm-1)
1120, 1070, 990

Table 3: 1H NMR Spectroscopic Data for Feudomycin A
(100 MHz, CDCI3)
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-1 7.95 d 75

H-2 7.72 t 8.0

H-3 7.35 d 85

H-4' 4.05 s

H-7 5.20 brs

H-1 5.48 d 30

H-10ax 2.32 d 145

H-10eq 2.15 d 145

4-OCH3 4.05 s

6-OH 13.92 s

11-OH 13.20 s

Table 4: 13C NMR Spectroscopic Data for Feudomycin A
(25 MHz, CDCI3)
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Carbon Chemical Shift (6, ppm)
C-1 120.8
C-2 136.6
C-3 1185
C-4 156.2
C-4a 111.4
C-5 186.6
C-5a 1355
C-6 161.0
C-6a 115.7
C-7 69.8
C-8 33.7
C-9 76.8
C-10 355
C-10a 134.1
C-11 155.2
C-11a 110.0
C-12 186.2
C-12a 134.6
4-OCH3 56.6
c-1' 100.7
Cc-2 34.1
C-3 46.2
C-4' 65.1
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C-5 67.8

C-6' 17.0

Experimental Protocols

The isolation and subsequent structural analysis of Feudomycin A involve a multi-step

process, from fermentation of the producing organism to purification and spectroscopic

characterization.

Fermentation and Isolation

Producing Organism: A mutant strain, 4N-140, derived from Streptomyces coeruleorubidus
ME130-A4, is used for the production of feudomycins.

Fermentation: The strain is cultured in a suitable fermentation medium under aerobic
conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source
(e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out at a
controlled temperature and pH for a period sufficient to allow for the production of the
secondary metabolites.

Extraction: The culture broth is harvested, and the mycelium is separated from the
supernatant by centrifugation or filtration. The feudomycin complex is then extracted from the
mycelial cake and the supernatant using a water-immiscible organic solvent, such as
chloroform or ethyl acetate.

Purification: The crude extract is concentrated under reduced pressure. The resulting residue
is subjected to column chromatography on silica gel. A step-wise gradient elution with a
solvent system, typically a mixture of chloroform and methanol, is employed to separate the
different feudomycin components. Fractions containing Feudomycin A are identified by thin-
layer chromatography (TLC) and pooled.

Final Purification: The pooled fractions are further purified by preparative TLC or high-
performance liquid chromatography (HPLC) to yield pure Feudomycin A.

Spectroscopic Analysis
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e Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or
Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the exact mass
and molecular formula of the compound.

o UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using
methanol as the solvent. The sample is scanned over a wavelength range of 200-600 nm.

 Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample is prepared as a KBr pellet.

 NMR Spectroscopy:1H and 13C NMR spectra are recorded on an NMR spectrometer. The
sample is dissolved in deuterated chloroform (CDCI3). Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For more
complex structural assignments, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) would be performed on modern instruments.

Structure Elucidation Workflow

The logical process for the structure elucidation of Feudomycin A is outlined below. This
workflow demonstrates the systematic approach of combining various spectroscopic data to
deduce the final chemical structure.
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Feudomycin A Structure Elucidation Workflow

Isolation & Purification
(Chromatography)
Mass Spectrometry 1D NMR Spectroscopy
(*H, 13C)

(HR-ESI-MS) | | UV-Vis & IR Spectroscopy
2D NMR Spectroscopy

(COSY, HMBC, HSQC, NOESY)

Physicochemical Characterization
(MP, Optical Rotation)

Functional Groups

(OH, C=0, OCHs, NHz) Carbon Skeleton & Proton Environment

Molecular Formula
(C27H31NOo)

Connectivity & Stereochemistry

Final Structure of Feudomycin A

Click to download full resolution via product page

Feudomycin A Structure Elucidation Workflow

Biological Activity and Signaling Pathways

While detailed studies on the specific signaling pathways affected by Feudomycin A are
limited, as an anthracycline, its mechanism of action is presumed to be similar to that of other
members of this class, such as doxorubicin and daunorubicin. The primary mechanisms of
cytotoxicity for anthracyclines involve:

o DNA Intercalation: The planar aromatic ring system of the molecule inserts between DNA
base pairs, obstructing DNA replication and transcription.

o Topoisomerase Il Inhibition: Anthracyclines can form a stable complex with DNA and the
enzyme topoisomerase ll, leading to DNA double-strand breaks.
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o Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can
undergo redox cycling, leading to the production of superoxide and other reactive oxygen
species that cause cellular damage.

The diagram below illustrates the generally accepted cytotoxic mechanisms of anthracyclines.

General Anthracycline Cytotoxic Pathways
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General Anthracycline Cytotoxic Pathways

Conclusion

Feudomycin A, as a distinct member of the anthracycline family, provides valuable insights
into the structure-activity relationships of this important class of antibiotics. The detailed
spectroscopic data and elucidation workflow presented in this guide offer a comprehensive
resource for researchers in natural product chemistry, medicinal chemistry, and drug

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1205258?utm_src=pdf-body-img
https://www.benchchem.com/product/b1205258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

development. Further investigation into the specific biological targets and mechanisms of
Feudomycin A may yet uncover unique properties that could be exploited for the development
of next-generation anticancer therapies.

 To cite this document: BenchChem. [Feudomycin A: A Technical Guide to its Structure
Elucidation and Spectroscopic Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205258#feudomycin-a-structure-elucidation-and-
spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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